4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phthalonitrile
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Overview
Description
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phthalonitrile is an organic compound that features a phthalonitrile group attached to a dioxaborolane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
The synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phthalonitrile typically involves the reaction of phthalonitrile with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is often catalyzed by palladium-based catalysts and requires an inert atmosphere to prevent oxidation. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phthalonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic acids.
Reduction: Reduction reactions can convert it into corresponding boronates.
Substitution: It participates in Suzuki-Miyaura coupling reactions, where it reacts with halides to form biaryl compounds. Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran. Major products formed from these reactions include biaryl compounds and boronic acids.
Scientific Research Applications
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phthalonitrile is utilized in various scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: The compound is explored for its potential in developing boron-containing drugs.
Medicine: It is investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It serves as a precursor in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phthalonitrile exerts its effects involves the formation of boron-carbon bonds. In Suzuki-Miyaura coupling reactions, the compound acts as a boron source, facilitating the formation of biaryl compounds through palladium-catalyzed cross-coupling. The molecular targets and pathways involved include the activation of palladium catalysts and the formation of intermediate complexes.
Comparison with Similar Compounds
Similar compounds to 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phthalonitrile include:
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: This compound has an aniline group instead of a phthalonitrile group.
Phenylboronic acid pinacol ester: It features a phenyl group attached to the dioxaborolane ring.
1-Methylpyrazole-4-boronic acid pinacol ester: This compound has a pyrazole ring instead of a phthalonitrile group. The uniqueness of this compound lies in its phthalonitrile group, which imparts distinct reactivity and applications compared to its analogs .
Properties
Molecular Formula |
C14H15BN2O2 |
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Molecular Weight |
254.09 g/mol |
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C14H15BN2O2/c1-13(2)14(3,4)19-15(18-13)12-6-5-10(8-16)11(7-12)9-17/h5-7H,1-4H3 |
InChI Key |
URYJRUOOVOCDLA-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C#N)C#N |
Origin of Product |
United States |
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